2-fluoro-4-methyl-5-nitroaniline hydrochloride
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Overview
Description
2-fluoro-4-methyl-5-nitroaniline hydrochloride is an organic compound with the molecular formula C7H8ClFN2O2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a methyl group, and a nitro group. This compound is often used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methyl-5-nitroaniline hydrochloride typically involves multiple steps:
Nitration: The starting material, 2-fluoro-4-methylaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Hydrochloride Formation: The resulting 2-fluoro-4-methyl-5-nitroaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-methyl-5-nitroaniline hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products
Reduction: The major product of the reduction reaction is 2-fluoro-4-methyl-5-aminoaniline.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
2-fluoro-4-methyl-5-nitroaniline hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methyl-5-nitroaniline hydrochloride depends on its application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target specific biological pathways. The molecular targets and pathways involved vary depending on the final product synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methyl-5-nitroaniline: The parent compound without the hydrochloride salt.
4-fluoro-2-methoxy-5-nitroaniline: A similar compound with a methoxy group instead of a methyl group.
5-fluoro-2-nitroaniline: A compound with a similar structure but without the methyl group.
Uniqueness
2-fluoro-4-methyl-5-nitroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the hydrochloride salt enhances its solubility in water, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
CAS No. |
2703779-06-8 |
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Molecular Formula |
C7H8ClFN2O2 |
Molecular Weight |
206.60 g/mol |
IUPAC Name |
2-fluoro-4-methyl-5-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H7FN2O2.ClH/c1-4-2-5(8)6(9)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H |
InChI Key |
YRWGXWMGHTVDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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